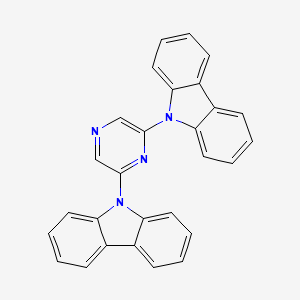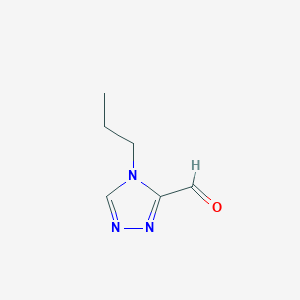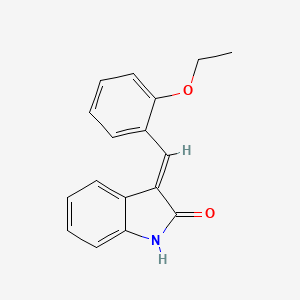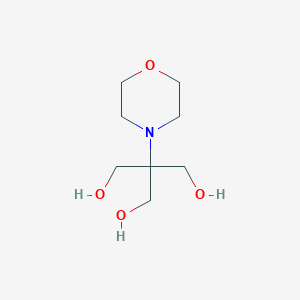
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol is a chemical compound that belongs to the class of morpholine derivatives. It is known for its buffering capacity and is commonly used in biochemical and molecular biology applications. This compound is particularly valued for its ability to maintain stable pH levels in various solutions, making it an essential component in many laboratory settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol typically involves the reaction of morpholine with formaldehyde and a reducing agent. One common method includes the following steps:
Reaction of Morpholine with Formaldehyde: Morpholine is reacted with formaldehyde in an aqueous solution.
Reduction: The intermediate product is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including precise control of temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be further reduced to form more stable alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: More stable alcohol derivatives.
Substitution Products: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: Commonly used in cell culture media and other biological assays to ensure optimal pH conditions.
Medicine: Employed in the formulation of pharmaceuticals where pH control is critical.
Industry: Utilized in the production of cosmetics and personal care products for pH regulation.
Mecanismo De Acción
The primary mechanism by which 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol exerts its effects is through its buffering capacity. It acts by neutralizing acids and bases, thereby maintaining a stable pH in solutions. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized through acid-base reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)aminomethane: Another widely used buffering agent with similar pH stabilizing properties.
2-Amino-2-hydroxymethyl-1,3-propanediol: Also used for pH control in biochemical applications.
Uniqueness
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol is unique due to its morpholine ring structure, which provides additional stability and buffering capacity compared to other similar compounds. Its ability to maintain stable pH levels over a wide range of conditions makes it particularly valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H17NO4 |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-morpholin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H17NO4/c10-5-8(6-11,7-12)9-1-3-13-4-2-9/h10-12H,1-7H2 |
Clave InChI |
NEVXKNATNMVXJI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



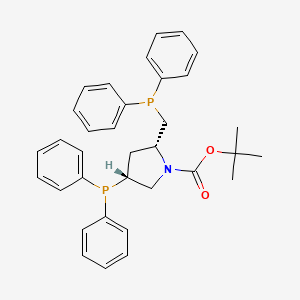
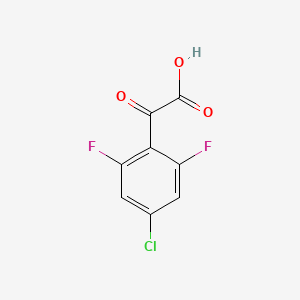

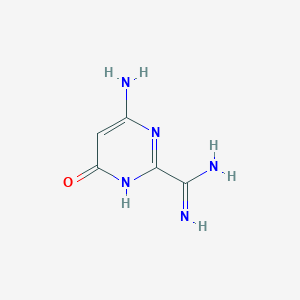
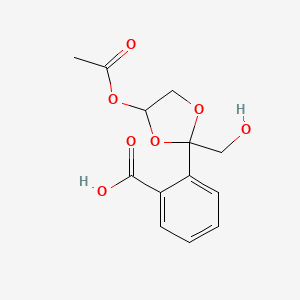
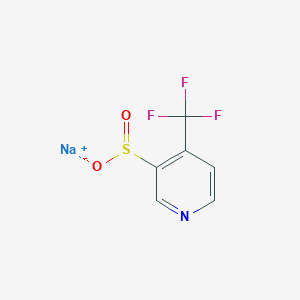
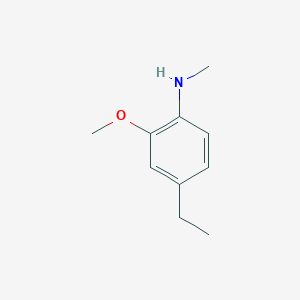
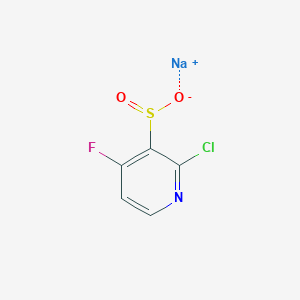

![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
